N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-17(15)26-12-18(25)24-13-5-7-14(8-6-13)27-19-16(11-21)22-9-10-23-19/h1-4,9-10,13-14H,5-8,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJLPWEZNOVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=CC=C2F)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique structural characteristics and potential biological applications. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Cyclohexyl group : Provides hydrophobic characteristics.
- Pyrazine ring : Imparts electronic properties that may facilitate interactions with biological targets.
- Fluorophenoxy group : Enhances lipophilicity and may influence receptor binding.
The molecular formula is , with a molecular weight of 352.4 g/mol .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may act as a ligand for specific receptors or enzymes, modulating their activity.
- Cell Signaling Pathways : It could influence various signaling pathways by interacting with proteins involved in cellular processes.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with disease mechanisms, particularly in cancer or inflammatory pathways.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : Compounds with similar structures have shown reduced viability in various cancer cell lines, suggesting potential cytotoxic effects .
- Mechanisms of Action : These compounds may induce apoptosis through mitochondrial pathways or inhibit cell proliferation by targeting specific oncogenic pathways.
Antimicrobial Activity
Preliminary investigations suggest that the compound may also possess antimicrobial properties. Similar derivatives have demonstrated effectiveness against gram-positive and gram-negative bacteria, indicating a broad spectrum of activity .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxic effects in MTT assays against breast cancer cells, with IC50 values in the low micromolar range. |
| Study 2 | Showed promising results in inhibiting the growth of specific bacterial strains, supporting its potential as an antimicrobial agent. |
| Study 3 | Investigated the pharmacokinetics and metabolism of related compounds, revealing rapid metabolism and excretion patterns that could influence efficacy. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Phenoxy/Aryl Groups
The 2-fluorophenoxy substituent in the target compound contrasts with analogs bearing chlorinated or cyanated aryl groups. For example:
- ISRIB-A13: Contains dual 4-cyanophenoxy groups, enhancing electron-withdrawing properties but reducing lipophilicity compared to fluorine .
- BK74347: Replaces 2-fluorophenoxy with thiophen-2-yl, introducing sulfur-based π-interactions and altering solubility .
Table 1: Substituent Comparison
*Estimated based on molecular formula.
Core Structure and Stereochemistry
The trans-cyclohexyl configuration (1r,4r) in the target compound is critical for conformational stability. Analogs with similar cores but varying substituents include:
- N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide: Replaces acetamide with a sulfonamide group, increasing acidity and hydrogen-bonding capacity .
- N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide : Lacks the pyrazine ring but retains cyclohexyl and fluorophenyl motifs, highlighting the importance of heterocyclic interactions .
Pharmacological and Structural Insights
While direct activity data for the target compound are absent, insights from analogs suggest:
- eIF2B Modulation : ISRIB analogs dimerize eIF2B, with potency influenced by substituent electronic properties . Fluorine’s moderate electronegativity may balance activation and binding kinetics.
- Metabolic Stability : Sulfonamide analogs (e.g., ) may exhibit longer half-lives due to resistance to esterase-mediated hydrolysis compared to acetamides .
- Target Selectivity : Thiophene (BK74347) and pyrrole () substitutions could shift selectivity toward kinases or GPCRs due to heterocyclic interactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(2-fluorophenoxy)acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. For example, analogous compounds (e.g., in ) use:
- Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in DMF) to attach the pyrazine moiety to the cyclohexyl backbone.
- Step 2 : Reduction of intermediates (e.g., using Fe powder in acidic conditions) to generate amine precursors.
- Step 3 : Condensation with activated acetamide derivatives (e.g., using HBTU as a coupling agent).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., distinguishing axial/equatorial cyclohexyl conformers) .
- Mass Spectrometry : HR-MS for molecular weight validation (e.g., resolving isotopic patterns from fluorine/chlorine atoms) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the critical storage conditions to ensure compound stability?
- Stability Data :
- Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the acetamide group.
- Avoid prolonged exposure to light due to the cyanopyrazine moiety’s photosensitivity .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Workflow :
- In vitro binding assays : Target-specific assays (e.g., kinase inhibition or GPCR binding) using fluorescence polarization or SPR.
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HepG2 or MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- SAR Strategies :
- Substituent variation : Replace the 2-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density at the acetamide carbonyl .
- Stereochemical probes : Synthesize (1s,4s)-cyclohexyl diastereomers to assess conformational effects on binding .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with computational binding scores .
Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy?
- Model Selection :
- Pharmacokinetics : Rodent studies with IV/PO administration to calculate bioavailability (e.g., plasma half-life via LC-MS/MS).
- Efficacy : Xenograft models (e.g., colorectal cancer PDX) to evaluate tumor growth inhibition at 10–50 mg/kg doses. Include metabolite profiling to identify active derivatives .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Troubleshooting Framework :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., compare SPR binding with cellular thermal shift assays).
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to minimize false positives from aggregation or solubility issues .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay robustness .
Q. What mechanistic studies can elucidate the compound’s mode of action?
- Experimental Approaches :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify target proteins .
- Transcriptomics : RNA-seq to map downstream gene expression changes in treated vs. untreated cells .
- Metabolite Tracking : Isotope labeling (e.g., ¹⁴C-acetamide) to monitor metabolic stability and degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
